molecular formula C11H9BrN2O2 B6623519 N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6623519
M. Wt: 281.10 g/mol
InChI Key: GBQQLDXHXWKGRA-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as carboxamides. This compound features a pyridine ring attached to a carboxamide group, with a brominated furan ring as a substituent. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-4-3-9(16-10)7-14-11(15)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQQLDXHXWKGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Carboxamide: The brominated furan is then reacted with pyridine-3-carboxylic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The brominated furan ring and pyridine carboxamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    2-(5-Bromofuran-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of a pyridine ring.

    5-Bromo-2-furancarboxylic acid: Lacks the pyridine carboxamide moiety.

Uniqueness

N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is unique due to the combination of its brominated furan ring and pyridine carboxamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

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